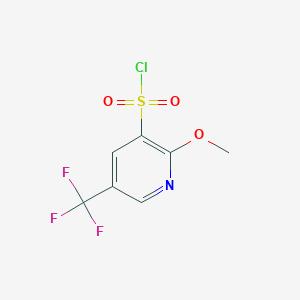
2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 2287333-90-6 . It has a molecular weight of 275.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO3S/c1-15-6-5 (16 (8,13)14)2-4 (3-12-6)7 (9,10)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Catalyst for Synthesis
2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride has been indirectly related to the synthesis and characterization of various compounds through its structural or functional group analogs. For example, sulfonic acid functionalized pyridinium chloride has been utilized as an efficient catalyst in solvent-free synthesis processes. This includes the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones by one-pot multi-component condensation, demonstrating the potential utility of related sulfonyl chlorides in catalysis and synthesis (Moosavi‐Zare et al., 2013).
Materials Science
In materials science, compounds containing pyridine and sulfone moieties, synthesized using diamines similar to this compound, have been explored for creating fluorinated polyamides. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, suggesting potential applications in high-performance polymers and coatings (Liu et al., 2013).
Environmental Applications
Research on novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers, analogous to structures related to this compound, has been conducted. These membranes show improved water flux and selective dye treatment capabilities, highlighting the relevance of such compounds in water purification and environmental remediation (Liu et al., 2012).
Organic Synthesis
In organic synthesis, sulfonamides and related compounds serve as terminators in cationic cyclizations, leading to the efficient formation of polycyclic systems. This application underscores the versatility of sulfonyl chloride derivatives in synthesizing complex organic molecules (Haskins & Knight, 2002).
Analytical Chemistry
A poly(p-toluene sulfonic acid) modified glassy carbon electrode, related by chemical functionality to this compound, was developed for the determination of pyridine-2-aldoxime methochloride. This illustrates the utility of sulfonyl chloride derivatives in electrochemical sensors, with potential applications in biomedical analysis and environmental monitoring (Issac & Kumar, 2010).
Safety and Hazards
特性
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)2-4(3-12-6)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWVVCULYYCMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287333-90-6 |
Source


|
| Record name | 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)
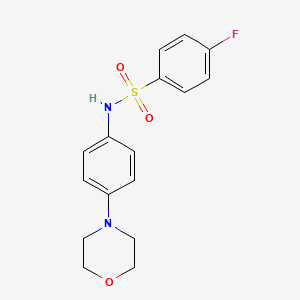
![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)

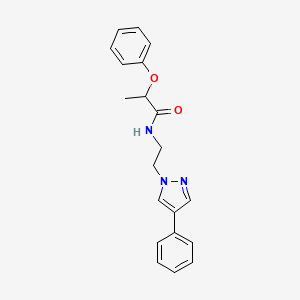



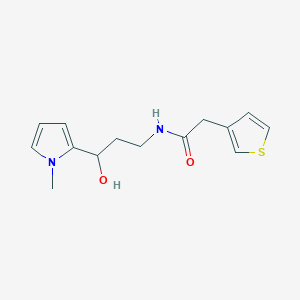
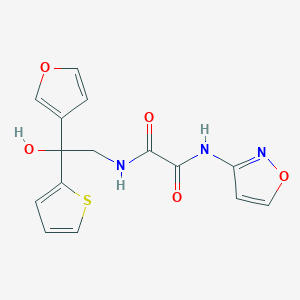

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)